molecular formula C9H18N2O2 B1603114 3-(Boc-Amino)-3-methylazetidine CAS No. 1018443-01-0

3-(Boc-Amino)-3-methylazetidine

Cat. No. B1603114
M. Wt: 186.25 g/mol
InChI Key: BFHSUIWEPMCBQR-UHFFFAOYSA-N
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Description

3-(Boc-Amino)-3-methylazetidine is a compound that involves Boc (tert-butyl carbamate) as a protecting group for amino functions . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .

Scientific Research Applications

  • Chemoselective BOC Protection of Amines

    • Field : Green Chemistry/Sustainable Technology
    • Application : This involves the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Method : The process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
    • Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Dual Protection of Amino Functions

    • Field : Organic Chemistry
    • Application : This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The review highlights various aspects related to the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Facilitated Cleavage Due to Mutual Interaction

    • Field : Organic Chemistry
    • Application : This involves the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The review highlights various aspects related to the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Mild Reductive Cleavage of Boc-Substituted Arenesulfonamides

    • Field : Organic Chemistry
    • Application : This involves the mild reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol .
    • Method : The process only requires sonication .
    • Results : Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
  • One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz-Protected Amines

    • Field : Organic Chemistry
    • Application : This involves a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
    • Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Protection of Amino Groups

    • Field : Organic Chemistry
    • Application : This involves the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Facile One-Pot Synthesis of Amides

    • Field : Organic Chemistry
    • Application : This involves a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
    • Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
    • Results : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Safety And Hazards

When handling 3-(Boc-Amino)-3-methylazetidine, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

properties

IUPAC Name

tert-butyl N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHSUIWEPMCBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628940
Record name tert-Butyl (3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-Amino)-3-methylazetidine

CAS RN

1018443-01-0
Record name tert-Butyl (3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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